DL-Tyrosine-d3

Description

Properties

IUPAC Name |

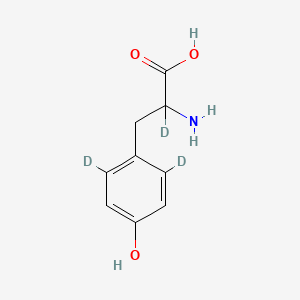

2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-GNRMPFMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1CC([2H])(C(=O)O)N)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Tyrosine-d3 for Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Tyrosine-d3 is the deuterated form of the aromatic amino acid DL-Tyrosine. This isotopically labeled compound serves as an invaluable tool in various scientific disciplines, particularly in metabolism research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart but possesses a higher mass, allowing for its differentiation and quantification in complex biological matrices.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled version of DL-Tyrosine. The deuterium atoms are typically incorporated at specific, stable positions on the molecule, most commonly on the phenyl ring or the alpha-carbon. This substitution results in a predictable increase in its molecular weight without significantly altering its chemical reactivity or biological behavior in most applications.

| Property | Value | Reference |

| Chemical Formula | C₉H₈D₃NO₃ | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Exact Mass | 184.0931 g/mol | Calculated |

| Appearance | White to off-white powder | [2] |

| Melting Point | >300 °C (decomposes) (for DL-Tyrosine) | |

| Solubility | Slightly soluble in water. | [3] |

Applications in Research and Drug Development

The primary applications of this compound revolve around its use as a tracer and an internal standard.

-

Metabolic Tracer: When introduced into a biological system, this compound follows the same metabolic pathways as endogenous tyrosine.[1] Researchers can track the fate of the deuterated molecule using mass spectrometry to elucidate metabolic fluxes, identify novel metabolites, and understand the dynamics of tyrosine metabolism in health and disease.

-

Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, this compound is an ideal internal standard for the accurate quantification of tyrosine.[1] Since it co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, it can effectively correct for variations in sample preparation and instrument response.

Metabolic Pathways of Tyrosine

Understanding the metabolic fate of tyrosine is crucial when using this compound as a tracer. Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine. It is a precursor to several key biological molecules.

Neurotransmitter and Hormone Synthesis

A primary fate of tyrosine is its conversion to catecholamines, a class of neurotransmitters and hormones essential for various physiological processes.

Caption: Catecholamine Biosynthesis Pathway from Tyrosine.

Tyrosine Catabolism

Tyrosine can also be catabolized for energy production. This pathway involves several enzymatic steps, ultimately yielding fumarate and acetoacetate, which can enter the citric acid cycle.

Caption: Tyrosine Catabolism Pathway.

Experimental Protocols

Quantification of Amino Acids in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of tyrosine in plasma samples. Optimization of specific parameters will be required depending on the instrumentation and specific goals of the study.

1. Materials and Reagents

-

This compound (Internal Standard)

-

DL-Tyrosine (Analytical Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Plasma samples (human or animal)

-

Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or sulfosalicylic acid)

-

Centrifuge tubes

-

Autosampler vials

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine and this compound in a suitable solvent (e.g., 0.1 M HCl or a small amount of 1M NaOH followed by dilution with water) to prepare 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Serially dilute the DL-Tyrosine primary stock solution with a suitable solvent (e.g., water or mobile phase A) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration that yields a robust signal in the mass spectrometer (e.g., 10 µg/mL).

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a centrifuge tube, add 10 µL of the internal standard working solution (this compound).

-

Add 200 µL of ice-cold protein precipitation agent (e.g., 10% TCA in water).

-

Vortex for 30 seconds to mix thoroughly.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Experimental Workflow for Plasma Sample Analysis.

4. LC-MS/MS Conditions (Example)

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analytes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

DL-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1

-

This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 139.1

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of DL-Tyrosine to this compound against the concentration of the calibration standards.

-

Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its use as a metabolic tracer provides deep insights into complex biological pathways, while its application as an internal standard ensures the accuracy and reliability of quantitative analytical data. The methodologies and information presented in this guide provide a solid foundation for the effective implementation of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to DL-Tyrosine-d3: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of DL-Tyrosine-d3, a deuterated analog of the amino acid DL-Tyrosine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the molecule's structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Furthermore, it outlines the biochemical pathway in which tyrosine serves as a precursor and provides an exemplary experimental workflow.

Core Molecular Information

This compound is a synthetically modified version of DL-Tyrosine where three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tool for mass spectrometry-based quantitative analysis.

Chemical Structure

The most common isotopic labeling pattern for this compound involves the substitution of deuterium atoms at the alpha-carbon and two positions on the phenyl ring.

Canonical SMILES: OC(C(N)([2H])CC1=C([2H])C=C(C=C1[2H])O)=O[1]

Other labeling patterns, such as on the phenyl ring at positions 3 and 5 (ring-3,5-d2), are also available. Researchers should verify the specific labeling pattern of the product they are using.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below. These are compared with its non-labeled counterpart, DL-Tyrosine.

| Property | This compound | DL-Tyrosine |

| Molecular Formula | C₉H₈D₃NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 184.21 g/mol [1] | 181.19 g/mol [2][3] |

| Appearance | White to off-white solid/powder[2][4] | White to off-white solid/powder[2][4] |

| Solubility (in water) | Poorly soluble | 0.45 mg/mL |

Biochemical Significance: The Dopaminergic Pathway

DL-Tyrosine is a non-essential aromatic amino acid that serves as a crucial precursor for the synthesis of several important neurotransmitters, collectively known as catecholamines.[1] The initial and rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA. This biochemical cascade is fundamental for numerous physiological processes, and its dysregulation is implicated in various neurological disorders.

The enzymatic conversion of L-Tyrosine to Dopamine is a two-step process:

-

Hydroxylation: The enzyme Tyrosine Hydroxylase (TH) adds a hydroxyl group to the phenyl ring of tyrosine, forming L-3,4-dihydroxyphenylalanine (L-DOPA). This step requires tetrahydrobiopterin (BH4) as a cofactor and is the primary regulatory point of the pathway.[5][6]

-

Decarboxylation: Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase, removes the carboxyl group from L-DOPA to produce dopamine. This reaction requires Pyridoxal Phosphate (Vitamin B6) as a cofactor.[5][6]

Dopamine can be further metabolized to produce other catecholamines, norepinephrine and epinephrine, through subsequent enzymatic reactions.[7]

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest.[8] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and matrix effects.[8]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following provides a generalized protocol for the use of this compound as an internal standard for the quantification of tyrosine in a biological matrix such as plasma.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a stock solution of unlabeled DL-Tyrosine in a suitable solvent (e.g., 0.1 M HCl or 0.1 M NaOH with warming) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions for calibration standards by serial dilution of the analyte stock solution. Prepare a separate working solution for the internal standard at a concentration appropriate for spiking into samples.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma, urine), calibrator, or quality control sample, add the internal standard working solution.

-

Add a protein precipitation agent, such as a 30% solution of sulfosalicylic acid or acetonitrile.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

-

Inject a small volume (e.g., 4 µL) of the prepared supernatant into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable column (e.g., a mixed-mode or reverse-phase column).

-

Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both tyrosine and tyrosine-d3 would be monitored.

-

Quantify the amount of tyrosine in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound is an invaluable tool for researchers in the fields of metabolomics, pharmacokinetics, and clinical diagnostics. Its utility as an internal standard in LC-MS/MS methods ensures high accuracy and precision in the quantification of tyrosine. A thorough understanding of its properties and the biochemical pathways it is involved in allows for its effective application in a variety of research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of DL-Tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Tyrosine-d3, a deuterated form of the non-essential amino acid tyrosine. Isotopic labeling of amino acids is a critical tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and structural biology. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of key workflows to facilitate understanding and replication.

Synthesis of this compound

The introduction of deuterium atoms into the DL-Tyrosine molecule, specifically at the α and β positions of the side chain (α,β,β-d3), can be achieved through several methods. The most common approaches involve acid-catalyzed hydrogen-deuterium exchange or metal-catalyzed deuteration.

Acid-Catalyzed Deuteration

A straightforward method for deuterating DL-Tyrosine involves heating the amino acid in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). This method facilitates the exchange of protons for deuterons at the α and β positions.

Experimental Protocol: Acid-Catalyzed Deuteration

-

Preparation: In a sealed reaction vessel, suspend DL-Tyrosine in a 50% (v/v) solution of deuterated sulfuric acid in deuterium oxide.

-

Reaction: Heat the mixture at a temperature of 180-190°C for 48 hours. It is crucial to maintain a consistent temperature as higher temperatures may lead to decomposition.

-

Cycling (Optional): For higher deuterium incorporation, the reaction can be cooled, the product isolated, and subjected to a second cycle of the same treatment.

-

Work-up: After cooling the reaction mixture, carefully neutralize the acid with a suitable base (e.g., sodium carbonate) in an ice bath.

-

Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold D₂O.

Palladium-Catalyzed Deuteration

Heterogeneous catalysis using palladium on carbon (Pd/C) in the presence of a deuterium source is another effective method for selective deuteration of the side chain. This method often offers milder reaction conditions compared to strong acid catalysis.[1][2]

Experimental Protocol: Pd/C-Catalyzed Deuteration

-

Reaction Setup: In a microwave-safe reaction vessel, suspend DL-Tyrosine and a catalytic amount of 10% Pd/C in D₂O.

-

Deuterium Source: In situ generation of D₂ gas can be achieved by adding aluminum powder to the D₂O.[1]

-

Reaction: Seal the vessel and heat the mixture using microwave irradiation. The reaction time and temperature will need to be optimized, but typical conditions can range from 110°C to 160°C for several hours.[3]

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the Pd/C catalyst by filtration through a pad of celite.

-

Isolation: The crude this compound can be isolated by evaporation of the solvent under reduced pressure.

Logical Workflow for this compound Synthesis

Caption: Alternative synthetic routes to crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting material, byproducts, and catalyst residues. Common purification techniques include recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[4][5]

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (near boiling). Tyrosine has low solubility in cold water but is more soluble at higher temperatures.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities. Remove the carbon by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[6][7] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the buffer.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Selection: Use a strong cation-exchange resin (e.g., Dowex-50) in the H⁺ form.

-

Column Packing: Prepare a column with the cation-exchange resin and equilibrate it with deionized water.

-

Loading: Dissolve the crude this compound in a minimal amount of acidic water (e.g., pH 2-3 with HCl) and load it onto the column. At this pH, the amino group is protonated, giving the molecule a net positive charge, which allows it to bind to the negatively charged resin.

-

Washing: Wash the column with deionized water to remove any unbound impurities.

-

Elution: Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). The ammonia will deprotonate the amino group, neutralizing the charge and releasing the amino acid from the resin.

-

Isolation: Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified this compound.

General Purification Workflow

Caption: Common purification methods for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Expected Outcomes

| Synthesis Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Deuterium Incorporation (%) |

| Acid-Catalyzed | DL-Tyrosine, D₂SO₄, D₂O | 180-190 | 48 | 50-70 | >95 |

| Pd/C-Catalyzed | DL-Tyrosine, Pd/C, D₂O, Al | 110-160 | 4-8 | 70-90 | >95 |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₉H₈D₃NO₃ |

| Molecular Weight | 184.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~310-314 °C (decomposes) |

| ¹H NMR (D₂O) | Aromatic protons (δ ~6.9-7.2 ppm), absence of signals for α-H and β-CH₂ |

| ¹³C NMR (D₂O) | Expected shifts similar to unlabeled tyrosine, with potential slight isotopic shifts. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 185.1, [M-H]⁻ = 183.1 |

Quality Control and Characterization

To ensure the purity and identity of the synthesized this compound, several analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the α and β positions, thereby verifying successful deuteration. ¹³C NMR can be used to confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral column, can be used to determine the chemical purity and the enantiomeric ratio (D/L ratio) of the final product.[8][9][10]

Quality Control Workflow

Caption: Analytical workflow for product characterization.

References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 193.16.218.141 [193.16.218.141]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. DL-Tyrosine | DAICEL Chiral Application Search [search.daicelchiral.com]

A Technical Guide to Commercial Suppliers of High-Purity DL-Tyrosine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering high-purity deuterated DL-Tyrosine (DL-Tyrosine-d3). This stable isotope-labeled amino acid is a critical tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis. This document outlines key suppliers, their product specifications, relevant experimental protocols, and the biochemical pathways where tyrosine plays a pivotal role.

Commercial Suppliers of High-Purity this compound

The selection of a suitable supplier for this compound is crucial for the accuracy and reproducibility of experimental results. The following table summarizes the offerings from prominent commercial suppliers, providing a comparative overview of their product specifications.

| Supplier | Product Name(s) | Purity | Isotopic Enrichment | Available Forms | CAS Number |

| MedchemExpress | This compound | ≥98% | Not specified | Solid/Powder | 73036-42-7 |

| L-Tyrosine-d3 | 99.53%[1], 99.0%[2] | Not specified | Solid/Powder | Not specified | |

| Sigma-Aldrich (Merck) | L-Tyrosine-(phenyl-3,5-d2) | 99% (CP)[3] | 98 atom % D[3] | Solid | MFCD00144699[3] |

| Alfa Chemistry | This compound | Not specified | Not specified | Not specified | 73036-42-7[4] |

| Cambridge Isotope Laboratories, Inc. (CIL) | L-Tyrosine (3,3-D₂, 98%) | 98%[5] | 98% | Individual | 72963-27-0[5] |

| L-Tyrosine (ring-3,5-D₂, 98%) | 98% | 98% | Individual | 30811-19-9 | |

| L-Tyrosine (D7, 98%) | 98% | 98% | Individual | Not specified |

Applications in Research

Deuterated tyrosine, including this compound, serves as an invaluable tool in metabolic research and drug development. Its primary applications include:

-

Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to endogenous tyrosine, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[2][6] It allows for the accurate quantification of tyrosine and related metabolites in complex biological matrices by correcting for variations in sample preparation and instrument response.

-

Tracer in Metabolic Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to investigate the kinetics of metabolic pathways involving tyrosine.[2][6] This includes studying protein synthesis, neurotransmitter production, and the impact of diseases on amino acid metabolism.

Experimental Protocol: Quantification of an Analyte in Human Plasma using this compound as an Internal Standard

This section provides a detailed methodology for the quantification of a target analyte in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a general guideline and may require optimization for specific analytes and instrumentation.

1. Materials and Reagents:

-

This compound (from a reputable supplier)

-

Target analyte standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

2. Preparation of Standard and Internal Standard Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte standard in a suitable solvent (e.g., methanol or water).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration. The specific gradient will need to be optimized.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor and product ion transitions for both the target analyte and this compound by infusing the individual standard solutions into the mass spectrometer.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways Involving Tyrosine

Tyrosine is a fundamental amino acid involved in numerous critical signaling pathways. Understanding these pathways is essential for researchers in drug development and related fields.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a family of cell surface receptors that play a crucial role in regulating cellular processes like growth, differentiation, and metabolism.[7][8] The binding of a ligand, typically a growth factor, to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7][9] These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of intracellular events.[8][9]

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway activation.

Dopamine Biosynthesis Pathway

Tyrosine is the direct precursor for the synthesis of the neurotransmitter dopamine. This biochemical pathway involves a series of enzymatic reactions.[10] The first and rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[11] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase.[10][11]

References

- 1. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 10. Dopamine - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

DL-Tyrosine-d3 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for DL-Tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and experimental protocols presented in a typical Certificate of Analysis (CoA) for this compound. Understanding the CoA is crucial for ensuring the quality, purity, and isotopic enrichment of this material, which is often used as an internal standard in quantitative mass spectrometry-based applications.

Product Information

A Certificate of Analysis begins with fundamental details about the product and the specific batch.

| Parameter | Example Data |

| Product Name | This compound |

| Catalog Number | MCE-HY-N0473S1 |

| CAS Number | 73036-42-7 |

| Molecular Formula | C₉H₈D₃NO₃ |

| Molecular Weight | 184.21 g/mol |

| Lot Number | 12345 |

| Appearance | White to off-white solid |

| Storage | Store at 4°C, protect from light and moisture. |

Analytical Data Summary

This section summarizes the results of all quantitative tests performed on the batch. Each test is critical for confirming the identity, purity, and isotopic labeling of the compound.

| Analytical Test | Specification | Result |

| Chemical Purity (HPLC) | ≥98.0% | 99.5% |

| Isotopic Enrichment (MS) | ≥98.0 atom % D | 99.2 atom % D |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| FTIR Spectrum | Conforms to structure | Conforms |

| Loss on Drying | ≤0.5% | 0.15% |

| Residual Solvents (GC-HS) | Meets USP <467> limits | Meets limits |

| Elemental Impurities (ICP-MS) | Meets USP <232> limits | Meets limits |

| Microbial Contamination | Meets USP <61>/<62> limits | Meets limits |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This test determines the percentage of the active pharmaceutical ingredient (API) in the sample by separating it from any impurities.

-

Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

-

Column : Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 274 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : The this compound sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Quantification : The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

A Technical Guide to the Isotopic Enrichment and Stability of DL-Tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic enrichment and stability of DL-Tyrosine-d3, a deuterated form of the aromatic amino acid DL-Tyrosine. Stable isotope-labeled compounds like this compound are critical internal standards for quantitative analysis in biomedical and pharmaceutical research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Isotopic Enrichment of this compound

The isotopic enrichment of this compound refers to the percentage of molecules in which three hydrogen atoms have been replaced by deuterium. High isotopic purity is crucial for its use as an internal standard to ensure accurate quantification of its unlabeled counterpart. Several methods are employed to synthesize and verify the isotopic enrichment of deuterated tyrosine.[2][3]

Synthesis of this compound

The synthesis of deuterated tyrosine can be achieved through various methods, including microwave-assisted acid-catalyzed isotope exchange in heavy water (deuterium oxide, D₂O) or by using deuterated starting materials in a multi-step chemical synthesis.[4][5] Another approach involves the reductive debromination of brominated L-tyrosine precursors in the presence of deuterium gas.[]

Analysis of Isotopic Enrichment

The determination of isotopic enrichment and structural integrity of this compound is primarily accomplished through high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

Table 1: Analytical Methods for Isotopic Enrichment

| Analytical Method | Principle | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation of isotopologues. | Provides the isotopic distribution and calculates the percentage of isotopic enrichment.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. The absence or presence of specific proton signals confirms the position and extent of deuterium labeling. | Confirms the specific locations of deuterium atoms and provides insights into the relative isotopic purity.[9] |

Stability of this compound

The stability of this compound is paramount for its reliable use as an analytical standard. Degradation or isotopic exchange can compromise the accuracy of experimental results. Key factors influencing stability include storage conditions, temperature, pH, and exposure to light and moisture.[10][11]

Factors Affecting Stability

-

Hydrogen-Deuterium (H-D) Exchange: This is a primary concern for deuterated compounds. Labile deuterium atoms can exchange with protons from atmospheric moisture or protic solvents, leading to a decrease in isotopic purity.[10][12]

-

Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration is often recommended.[10][13]

-

pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions. The stability of tyrosine and its derivatives can be pH-dependent.[14][15][16]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[10]

-

Moisture: Deuterated compounds are often hygroscopic and can absorb water from the atmosphere, facilitating H-D exchange.[10]

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in cool, dry conditions; refrigeration is recommended.[10][13] | To minimize thermal degradation. |

| Light Exposure | Store in amber vials or in the dark.[10] | To prevent photolytic degradation. |

| Atmosphere | Handle in a dry, inert atmosphere (e.g., under nitrogen or argon). | To minimize exposure to atmospheric moisture and prevent H-D exchange.[10] |

| Container | Use tightly sealed containers; single-use ampoules are ideal.[10] | To prevent contamination and moisture absorption. |

| Solvents | Use anhydrous, deuterated solvents for preparing solutions. | To avoid H-D exchange with protic solvents.[17] |

Experimental Protocols

Protocol for Isotopic Enrichment Analysis by Mass Spectrometry

This protocol provides a general workflow for determining the isotopic enrichment of this compound using LC-MS.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

-

Prepare a series of dilutions of a non-labeled DL-Tyrosine standard for calibration.

-

-

LC-MS Analysis:

-

Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography column (e.g., a C18 column) to separate tyrosine from other potential contaminants.

-

Set the mass spectrometer to operate in a high-resolution mode to accurately measure the mass of the parent ion and its isotopologues.

-

-

Data Analysis:

-

Acquire the mass spectra for both the labeled and unlabeled tyrosine.

-

Determine the relative intensities of the different isotopologue peaks in the mass spectrum of this compound.

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.[8]

-

Protocol for Stability Assessment by NMR Spectroscopy

This protocol outlines a general procedure for assessing the stability of this compound under specific conditions using NMR.

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) within an NMR tube.

-

To test stability under different pH conditions, adjust the pD of the solution using deuterated acid or base.

-

-

NMR Spectroscopy:

-

Acquire a proton (¹H) NMR spectrum of the sample immediately after preparation (time = 0).

-

Incubate the sample under the desired conditions (e.g., elevated temperature).

-

Acquire subsequent ¹H NMR spectra at various time points.

-

-

Data Analysis:

-

Integrate the signals corresponding to the protons in tyrosine.

-

The appearance or increase in the intensity of signals at positions where deuterium should be present indicates back-exchange (H-D exchange).

-

Quantify the extent of degradation or isotopic exchange by comparing the signal integrals over time.

-

Signaling and Metabolic Pathways

Tyrosine is a crucial amino acid involved in numerous biological processes, including protein synthesis, and as a precursor for important signaling molecules.

Tyrosine Phosphorylation in Cellular Signaling

Tyrosine phosphorylation is a key post-translational modification that plays a central role in signal transduction and the regulation of enzymatic activity.[4][10] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, differentiation, migration, and metabolism.[2][13]

References

- 1. Tyrosine phosphorylation: Significance and symbolism [wisdomlib.org]

- 2. Tyrosine phosphorylation: thirty years and counting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 7. socialsci.libretexts.org [socialsci.libretexts.org]

- 8. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopic labeling of tyrosine, followed by 17O n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Kinetics of the Hydrogen/Deuterium Exchange of Epidermal Growth Factor Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tyrosine D oxidation at cryogenic temperature in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of DL-Tyrosine-d3 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of DL-Tyrosine-d3, a deuterium-labeled stable isotope of the amino acid tyrosine, in biomedical research. Its primary utility lies in its role as a tracer and an internal standard in mass spectrometry-based quantitative proteomics and metabolomics. This allows for precise and accurate measurements of protein and metabolite dynamics, making it an invaluable tool in a wide range of research areas, from fundamental cell biology to drug discovery and development.

Core Applications of this compound

This compound serves several key functions in biomedical research, primarily centered around its use in mass spectrometry.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are cultured in media containing a "heavy" isotope-labeled amino acid, such as this compound, while a control population is grown in media with the natural "light" amino acid.[1] When the two cell populations are mixed, the relative abundance of proteins between the two states can be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[1] This technique is particularly powerful for studying changes in protein expression, post-translational modifications, and protein-protein interactions in response to various stimuli.

-

Internal Standard for Quantitative Mass Spectrometry: this compound is an ideal internal standard for the quantitative analysis of tyrosine and its metabolites in biological samples.[2] By adding a known amount of the deuterated standard to a sample at the beginning of the preparation workflow, variations in sample handling, extraction efficiency, and instrument response can be normalized.[2][3] This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate and precise quantification of endogenous tyrosine levels.

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound can be used to track the metabolic fate of tyrosine through various biochemical pathways.[4] By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate pathway activities and quantify metabolic fluxes. This is crucial for understanding cellular metabolism in both normal and diseased states.

-

Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions. This kinetic isotope effect can be measured to gain insights into the reaction mechanisms of enzymes that metabolize tyrosine.[5] By comparing the reaction rates with deuterated and non-deuterated tyrosine, researchers can determine whether the cleavage of a specific C-H bond is the rate-determining step of the reaction.

Quantitative Data in this compound Applications

The use of this compound enables the generation of precise quantitative data. The following tables summarize typical data obtained in SILAC and kinetic isotope effect studies.

Table 1: Typical Incorporation Efficiency of Stable Isotope-Labeled Amino Acids in SILAC

| Cell Line | Labeled Amino Acid | Number of Cell Doublings | Incorporation Efficiency (%) | Reference |

| HeLa | Leu-d3 | 5 | >97% | [6] |

| C2C12 | Leu-d3 | 5 | Complete | [6] |

| General Mammalian Cells | Heavy Arginine/Lysine | >5 | >95% | [1] |

| General Mammalian Cells | Heavy Amino Acids | at least 5 | >96.9% | [6] |

Note: While specific data for this compound incorporation is not always explicitly published in tables, the general principle for SILAC is to achieve near-complete incorporation after a sufficient number of cell doublings.

Table 2: Deuterium Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions Involving Tyrosine

| Enzyme | Reaction | Deuterated Substrate | KIE on Vmax | KIE on Vmax/KM | Reference |

| L-Phenylalanine Dehydrogenase | Oxidative deamination of L-Tyrosine | [2-²H]-L-Tyr | 2.26 ± 0.10 | 2.87 ± 0.11 | [5] |

| Tyrosinase | Hydroxylation of 3'-fluoro-L-Tyrosine | 3'-fluoro-[5'-²H]-L-Tyr | 1.05 ± 0.08 | 1.01 ± 0.09 | [7] |

| Tyrosinase | Hydroxylation of 3'-chloro-L-Tyrosine | 3'-chloro-[5'-²H]-L-Tyr | 1.09 ± 0.11 | 1.05 ± 0.12 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol for Quantitative Proteomics using SILAC

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell states.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- For the "heavy" population, use SILAC-specific medium deficient in tyrosine but supplemented with a known concentration of this compound.

- For the "light" population, use the same medium supplemented with an equivalent concentration of unlabeled L-Tyrosine.

- Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[1]

2. Experimental Treatment:

- Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

3. Cell Lysis and Protein Extraction:

- Harvest and wash the cells from both populations with ice-cold PBS.

- Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.

- Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

4. Protein Digestion:

- Quantify the protein concentration of the lysate.

- Reduce the disulfide bonds in the proteins using dithiothreitol (DTT).

- Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.

- Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

5. Mass Spectrometry Analysis:

- Desalt the peptide mixture using a C18 solid-phase extraction column.

- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the peptides over time, and the mass spectrometer measures their mass-to-charge ratio and fragmentation patterns.

6. Data Analysis:

- Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra.

- The software will identify peptide pairs with a mass difference corresponding to the deuterium labeling of tyrosine.

- The ratio of the signal intensities of the heavy and light peptides is calculated to determine the relative abundance of the corresponding protein in the two samples.

Protocol for using this compound as an Internal Standard

This protocol describes the use of this compound for the absolute quantification of tyrosine in a biological sample.

1. Sample Preparation:

- To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution of known concentration.[8][9]

2. Extraction:

- Perform a protein precipitation step, typically by adding a cold organic solvent like methanol or acetonitrile, to remove larger proteins.[8]

- Centrifuge the sample and collect the supernatant containing the small molecule metabolites, including tyrosine and the internal standard.

3. Derivatization (Optional):

- For improved chromatographic separation and ionization efficiency, amino acids can be derivatized. A common method is to react the amino groups with a derivatizing agent.[8]

4. LC-MS/MS Analysis:

- Inject the extracted and optionally derivatized sample into an LC-MS/MS system.

- Develop a chromatographic method that provides good separation of tyrosine from other matrix components.

- Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for both endogenous tyrosine and this compound to ensure high selectivity and sensitivity.

5. Quantification:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled tyrosine and a fixed concentration of this compound.

- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

- Determine the concentration of tyrosine in the unknown sample by interpolating its analyte/internal standard peak area ratio on the calibration curve.[10]

Visualizing Workflows and Pathways

Graphviz (DOT language) is used to create clear diagrams of experimental workflows and signaling pathways.

Experimental Workflows

Caption: SILAC Experimental Workflow.

Caption: Internal Standard Workflow for Quantitative Analysis.

Signaling Pathway Example: EGFR Signaling Studied by SILAC

SILAC-based proteomics is frequently used to investigate changes in tyrosine phosphorylation in signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR).[11][12]

Caption: Simplified EGFR Signaling Pathway.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Tyrosine-d3 in Elucidating Tyrosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a non-essential amino acid, is a cornerstone of numerous physiological processes. It serves as a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine (catecholamines), as well as thyroid hormones and melanin. The intricate pathways of tyrosine metabolism are of significant interest to researchers studying a wide range of fields, from neurobiology and endocrinology to inborn errors of metabolism such as Phenylketonuria (PKU) and Alkaptonuria (AKU). Understanding the flux and regulation of these pathways is paramount for developing effective therapeutic strategies. Stable isotope tracers, particularly deuterated forms of amino acids like DL-Tyrosine-d3, have emerged as indispensable tools for in-vivo and in-vitro kinetic studies of tyrosine metabolism. This technical guide provides an in-depth overview of the application of this compound, detailing experimental protocols, presenting quantitative data, and visualizing the associated metabolic pathways and workflows.

The Principle of Stable Isotope Tracing with this compound

Stable isotope tracing utilizes non-radioactive isotopes, such as deuterium (²H or d), to label a molecule of interest. This compound is a form of tyrosine where three hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. When introduced into a biological system, this "heavy" tyrosine behaves biochemically almost identically to its natural, "light" counterpart. However, its increased mass allows it to be distinguished and quantified using mass spectrometry (MS).

By administering this compound and tracking its incorporation into downstream metabolites, researchers can quantitatively measure the rates of various metabolic processes, including:

-

Tyrosine flux: The rate at which tyrosine becomes available to tissues.

-

Protein synthesis and breakdown: The rates of incorporation of tyrosine into and release from proteins.

-

Conversion to other metabolites: The rate of synthesis of catecholamines, thyroid hormones, and other tyrosine-derived molecules.

This approach provides a dynamic view of metabolic pathways that is not achievable with simple concentration measurements.

Data Presentation: Quantitative Analysis of Tyrosine Kinetics

The use of deuterated tyrosine, in conjunction with other stable isotope tracers like deuterated phenylalanine, allows for precise quantification of amino acid kinetics. The following table summarizes key quantitative data from a foundational study that utilized continuous intravenous tracer infusions to measure phenylalanine and tyrosine turnover in healthy adults. While this specific study used L-[ring-²H₅]phenylalanine to trace the conversion to tyrosine, the principles and the type of data generated are directly applicable to studies employing this compound to measure tyrosine flux directly.

| Parameter | Value (μmol · kg⁻¹ · h⁻¹) | Description |

| Phenylalanine Turnover Rate | 36.1 ± 5.1 | The rate of appearance of phenylalanine in the plasma from protein breakdown and dietary intake.[1] |

| Tyrosine Turnover Rate | 39.8 ± 3.5 | The rate of appearance of tyrosine in the plasma from protein breakdown, dietary intake, and synthesis from phenylalanine.[1] |

| Phenylalanine to Tyrosine Conversion Rate | 5.83 ± 0.59 | The rate at which phenylalanine is hydroxylated to form tyrosine, a key step in tyrosine biosynthesis.[1] |

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Postabsorptive Adults. Data are presented as mean ± standard deviation. This table illustrates the type of quantitative data that can be obtained from stable isotope tracer studies.[1]

Experimental Protocols

The successful application of this compound in metabolic studies hinges on robust and well-defined experimental protocols. The following sections outline the key methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Biological Fluids (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v) containing the internal standard (e.g., a known concentration of another deuterated amino acid not being measured). This step removes proteins that can interfere with the analysis.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the amino acids and other small molecules.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

Derivatization for GC-MS Analysis

For GC-MS analysis, amino acids need to be chemically modified (derivatized) to make them volatile. A common method is the formation of N-trifluoroacetyl (TFA) n-butyl esters.

-

Esterification: Add 100 µL of 3 M HCl in n-butanol to the dried sample. Cap the vial tightly and heat at 65°C for 20 minutes. This step converts the carboxyl group of the amino acids to a butyl ester.

-

Acylation: After cooling, evaporate the reagent under nitrogen. Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Cap the vial and heat at 150°C for 10 minutes. This step derivatizes the amino group.

-

Final Preparation: Cool the sample and evaporate the excess reagent. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for amino acid analysis (e.g., a mid-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An oven temperature gradient is used to separate the derivatized amino acids. A typical program might start at 80°C and ramp up to 280°C.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all compounds or, more commonly for quantification, in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect the specific mass-to-charge ratios (m/z) of the derivatized "light" tyrosine and the "heavy" this compound.

-

Quantification: The ratio of the peak area of the deuterated tyrosine to the non-deuterated tyrosine is used to calculate the isotopic enrichment and subsequently the metabolic flux rates.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation as derivatization is not always necessary.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A reversed-phase C18 column is commonly used for the separation of amino acids.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the amino acids from the column.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for both endogenous tyrosine and this compound are monitored. This highly selective technique minimizes interferences from other molecules in the sample.

-

Quantification: Similar to GC-MS, the ratio of the peak areas of the deuterated and non-deuterated tyrosine is used to determine isotopic enrichment and metabolic rates.

Mandatory Visualizations

Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving tyrosine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a stable isotope tracer study using this compound.

Conclusion

This compound is a powerful and safe tool for the quantitative investigation of tyrosine metabolism. Its application in conjunction with mass spectrometry provides researchers, scientists, and drug development professionals with the ability to dynamically measure metabolic fluxes and gain deeper insights into the complex regulation of tyrosine pathways in both health and disease. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for the design and implementation of robust stable isotope tracer studies, ultimately contributing to a better understanding of human physiology and the development of novel therapeutic interventions.

References

The Role of DL-Tyrosine-d3 as a Precursor in Neurotransmitter Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Tyrosine-d3 in neurotransmitter research. This compound, a stable isotope-labeled form of the amino acid tyrosine, serves as a critical tool for the accurate quantification of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Its use as an internal standard in mass spectrometry-based analytical methods allows for precise measurement of neurotransmitter levels in complex biological matrices, thereby facilitating a deeper understanding of their roles in health and disease.

Introduction: The Significance of Tyrosine and its Deuterated Analog

Tyrosine is a non-essential amino acid that serves as a precursor for the biosynthesis of several key neurotransmitters.[1][2] The catecholamines—dopamine, norepinephrine, and epinephrine—are synthesized from tyrosine through a series of enzymatic reactions.[3] These neurotransmitters are fundamental to numerous physiological and cognitive processes, including mood, attention, and the body's stress response.[1][4] Dysregulation of catecholaminergic systems is implicated in a variety of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[5][6]

Accurate measurement of these neurotransmitters is crucial for advancing our understanding of these conditions and for the development of novel therapeutics. This compound is the deuterium-labeled form of DL-Tyrosine and is commonly used as an internal standard in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] The use of a stable isotope-labeled internal standard is vital for correcting for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification.[8][10]

The Catecholamine Biosynthesis Pathway

The conversion of tyrosine to catecholamines is a well-defined metabolic pathway. The process begins with the hydroxylation of tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this pathway.[3][11] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase (DBH), and finally, norepinephrine can be methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[3][12]

Experimental Protocols for Neurotransmitter Quantification

The use of this compound as an internal standard is central to robust LC-MS/MS methods for neurotransmitter analysis. Below is a generalized experimental protocol for the quantification of catecholamines in brain tissue.

Sample Preparation

A critical step in neurotransmitter analysis is the efficient extraction of analytes from the complex biological matrix and the removal of interfering substances like proteins.

-

Tissue Homogenization : Weigh a precise amount of brain tissue (e.g., 100 mg) and add it to a tube containing a specific volume of ice-cold extraction solvent (e.g., 0.5 mL of acetonitrile).[10]

-

Internal Standard Spiking : Add a known concentration of the internal standard mixture, including this compound and other deuterated neurotransmitter standards, to the sample.

-

Homogenization : Homogenize the tissue using a tissue homogenizer for a short duration (e.g., 30 seconds).[10]

-

Protein Precipitation : Vortex the homogenate and then centrifuge at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C to precipitate proteins.[10][13]

-

Supernatant Collection : Carefully collect the supernatant, which contains the neurotransmitters and the internal standards.

-

Filtration : Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[13]

LC-MS/MS Analysis

Chromatographic separation followed by mass spectrometric detection allows for the specific and sensitive quantification of each neurotransmitter.

-

Liquid Chromatography (LC) :

-

Column : A reversed-phase C18 column is commonly used for the separation of neurotransmitters.[14]

-

Mobile Phase : A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[13][15]

-

Flow Rate : A flow rate in the range of 0.3-0.5 mL/min is common.[13]

-

Column Temperature : The column is often maintained at a constant temperature (e.g., 35-40°C) to ensure reproducible retention times.[13]

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization : Positive electrospray ionization (ESI+) is generally used for the analysis of catecholamines.[13]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored.

-

MRM Transitions : Specific precursor-to-product ion transitions are optimized for each neurotransmitter and its corresponding deuterated internal standard.

-

Data Analysis

-

Calibration Curve : A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

-

Quantification : The concentration of the neurotransmitter in the biological sample is determined by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Quantitative Data and Method Validation

The performance of an analytical method is assessed through various validation parameters. The use of this compound and other deuterated standards contributes to achieving excellent linearity, sensitivity, accuracy, and precision.

| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Dopamine | 0.5 - 500 | 0.1 | 0.5 | 92.5 - 105.3 | [10] |

| Norepinephrine | 0.5 - 500 | 0.1 | 0.5 | 94.1 - 103.8 | [10] |

| Epinephrine | 0.5 - 500 | 0.2 | 0.5 | 91.7 - 106.2 | [10] |

| Analyte | Linearity (r²) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |

| Dopamine | > 0.995 | < 10 | < 12 | 88 - 110 | [16] |

| Norepinephrine | > 0.995 | < 11 | < 13 | 85 - 112 | [16] |

| Epinephrine | > 0.995 | < 12 | < 14 | 83 - 115 | [16] |

Experimental Workflow Visualization

The overall process of using this compound in neurotransmitter studies can be visualized as a structured workflow, from sample collection to data interpretation.

Conclusion

This compound is an indispensable tool in the field of neuroscience and drug development. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of catecholamine neurotransmitters. The methodologies outlined in this guide, centered around LC-MS/MS, provide a robust framework for researchers to investigate the intricate roles of dopamine, norepinephrine, and epinephrine in health and disease. The continued application of these techniques will undoubtedly contribute to significant advancements in our understanding of the nervous system and the development of more effective treatments for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compromising Tyrosine Hydroxylase Function Extends and Blunts the Temporal Profile of Reinforcement by Dopamine Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of DL-Tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for DL-Tyrosine-d3, a deuterated form of the aromatic amino acid DL-Tyrosine. While this compound is not classified as a hazardous substance, this document outlines best practices for its handling and use in a laboratory setting to ensure a safe research environment. The information presented is compiled from safety data sheets of DL-Tyrosine and its deuterated analogues, intended for use by professionals in research and drug development.

Compound Identification and Properties

This compound is a stable, isotopically labeled version of DL-Tyrosine, often used as an internal standard in quantitative analyses or as a tracer in metabolic research.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₈D₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 184.21 g/mol | --INVALID-LINK-- |

| CAS Number | 71939-39-4 (for L-Tyrosine-d3) | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Chemical Stability | Stable under normal conditions | --INVALID-LINK-- |

| Hazard Classification | Not a hazardous substance or mixture | --INVALID-LINK-- |

Hazard Identification and Toxicology

According to available safety data sheets, DL-Tyrosine and its deuterated forms are not classified as hazardous substances.[2][3] No toxic effects are expected when the product is handled appropriately. However, it is crucial to handle all chemical substances with care and in accordance with good industrial hygiene and safety practices. The toxicological properties have not been fully investigated.

There is no evidence to suggest that this compound is carcinogenic, mutagenic, or poses a reproductive toxicity risk.[3]

Experimental Protocols: Safe Handling Procedures

Even though this compound is not classified as hazardous, adherence to standard laboratory operating procedures is essential.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

-

Eye Protection: Safety glasses or goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

-

Hand Protection: Wear appropriate protective gloves to prevent skin contact.[4][5]

-

Body Protection: A laboratory coat or other protective clothing should be worn.[4][5]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is required.[4]

Weighing and Handling

-

Preparation: Ensure the weighing area is clean and free of contaminants. Use a chemical fume hood or a well-ventilated area, especially when handling larger quantities or if there is a potential for dust generation.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid creating dust clouds.

-

Transfer: Use a spatula to transfer the powder to a suitable container.

-

Cleaning: After weighing, clean the balance and surrounding area to remove any residual powder.

Dissolving the Compound

-

Solvent Selection: DL-Tyrosine has low water solubility but can be dissolved in acidic or basic solutions. For instance, it can be prepared in 0.1 M HCl or 0.1 M NaOH.

-

Procedure: In a well-ventilated area or fume hood, add the weighed this compound to the appropriate solvent in a suitable flask. Stir or sonicate until the solid is completely dissolved.

Storage

-

General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Solution Storage: Stock solutions of DL-Tyrosine can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[6]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[2][5]

Accidental Release Measures

-

Containment: For a small spill, sweep up the powder, avoiding dust formation, and place it in a suitable container for disposal.[4][5]

-

Cleaning: Clean the spill area with a damp cloth.

-

Ventilation: Ensure adequate ventilation.

-

Environmental Precautions: Do not let the chemical enter the environment.[4][5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: The compound is combustible and may produce hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides in a fire.[3][4][5]

-